ZINC undecylenate
Overview
Description
Synthesis Analysis
Zinc undecylenate is synthesized through a reaction involving undecylenic acid and zinc. A study by Fuchs et al. (2014) describes a zinc complex that catalyzes the conversion of epoxides with CO2, highlighting the potential use of zinc compounds in synthetic processes (Fuchs et al., 2014).
Molecular Structure Analysis
The molecular structure of zinc undecylenate is characterized by its coordination environment, which is typically limited to oxygen, nitrogen, and sulfur donors. Krężel and Maret (2016) discuss the coordination chemistry of zinc ions, which is foundational for understanding the structural characteristics of zinc undecylenate (Krężel & Maret, 2016).
Chemical Reactions and Properties
Zinc undecylenate participates in various chemical reactions due to its unique properties. Nikolov and Ganchev (2010) demonstrated the antifungal effect of zinc undecylenate, showing its potential as a plant protection remedy (Nikolov & Ganchev, 2010). Additionally, Sarvari and Sharghi (2004) found that zinc oxide catalyzes Friedel-Crafts acylation reactions, indicating the reactivity of zinc compounds in organic synthesis (Sarvari & Sharghi, 2004).
Physical Properties Analysis
The physical properties of zinc undecylenate, such as solubility, melting point, and density, are influenced by its molecular structure and bonding. Wang (2004) discusses the unique properties of zinc oxide nanostructures, which may provide insights into the physical characteristics of zinc undecylenate (Wang, 2004).
Chemical Properties Analysis
The chemical properties of zinc undecylenate, including its reactivity, stability, and interaction with other compounds, are important for its applications. The work of Berger et al. (2009) on the interaction between zinc surfaces and polymer coatings illustrates the chemical versatility of zinc compounds (Berger, Delhalle, & Mekhalif, 2009).
Scientific Research Applications
Antifungal Properties for Plants and Humans
Zinc undecylenate is an effective antifungal agent, both for plant pathogenic fungi and human fungal infections. It has been found to be more effective than other similar agents, like caprylic acid, in its antifungal action (Nikolov & Ganchev, 2010).
Pharmaceutical Analysis
In pharmaceuticals, zinc undecylenate's presence is determined using spectrophotometric micro-scale titration techniques. This analytical approach is useful for quality control in medicinal preparations containing zinc undecylenate (Díaz & Alvarez, 2004).
Contact Dermatitis and Allergenic Potential
There is evidence of allergic contact dermatitis caused by undecylenic acid and its zinc salt in commercial antifungal solutions. This highlights the potential allergenic properties of zinc undecylenate in certain individuals (Anguita et al., 2002).
Dermatophytosis Treatment
Zinc undecylenate, in combination with other agents, has been used in the treatment of dermatophytosis, a type of fungal infection affecting the skin. It has been compared to tolnaftate for effectiveness (Battistini et al., 1983).
Biomedical Applications of Zinc Oxide Nanoparticles
While not directly related to zinc undecylenate, research on zinc oxide nanoparticles (ZnO NPs) offers insights into the broader biomedical applications of zinc compounds. ZnO NPs have anticancer, antimicrobial activities, and have been used as drug carriers (Mishra et al., 2017); (Jiang et al., 2018).
Analytical Method for Pharmaceutical Preparations
A liquid chromatographic method has been developed for the analysis of undecylenic acid and zinc undecylenate in pharmaceutical preparations, demonstrating its importance in quality control and formulation analysis (Lin et al., 2006).
Future Directions
Zinc is an essential micronutrient that participates in numerous biochemical reactions in the human body . Over the past decades, zinc has been used in formulating topical and systemic therapies for various skin disorders owing to its wound healing and antimicrobial properties . Future research can be organized collaboratively based on hot topics from co-occurrence network mapping and bibliographic couplings to improve zinc status and protect public health .
properties
IUPAC Name |
zinc;undec-10-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCOHQVWOBMDCZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890497 | |
Record name | 10-Undecenoic acid, zinc salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90890497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 10-Undecenoic acid, zinc salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
ZINC undecylenate | |
CAS RN |
557-08-4 | |
Record name | Zinc undecylenate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZINC UNDECYLENATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-Undecenoic acid, zinc salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10-Undecenoic acid, zinc salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90890497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc diundec-10-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZINC UNDECYLENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388VZ25DUR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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